2-methoxy-4-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol
Description
2-Methoxy-4-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol is a phenolic derivative featuring a methoxy group at the 2-position and a complex substituent at the 4-position. This substituent consists of a propyl-substituted pyrazole ring linked via an aminomethyl group. The pyrazole moiety introduces nitrogen-based heterocyclic character, which distinguishes it from simpler phenolic analogs.
Properties
Molecular Formula |
C14H19N3O2 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
2-methoxy-4-[[(1-propylpyrazol-4-yl)amino]methyl]phenol |
InChI |
InChI=1S/C14H19N3O2/c1-3-6-17-10-12(9-16-17)15-8-11-4-5-13(18)14(7-11)19-2/h4-5,7,9-10,15,18H,3,6,8H2,1-2H3 |
InChI Key |
MPBUMYBIUAZVFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)NCC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol typically involves multi-step organic reactions. One common approach is the reaction of 2-methoxyphenol with formaldehyde and 1-propyl-1H-pyrazol-4-amine under acidic conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
Pharmacological Studies
Research indicates that compounds similar to 2-methoxy-4-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol exhibit significant pharmacological activities. For instance, derivatives of pyrazole have been studied for their analgesic and anti-inflammatory effects. A study published in the European Journal of Medicinal Chemistry explored the synthesis of pyrazoline derivatives which demonstrated potent analgesic activity .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. A related study highlighted the effectiveness of pyrazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential of this class of compounds in treating resistant infections .
Cancer Research
Research into the anticancer properties of pyrazole derivatives has shown promising results. A study indicated that certain pyrazole compounds inhibit cell proliferation in cancer cell lines, suggesting that 2-methoxy-4-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol could be explored further for its potential as an anticancer agent .
Case Studies
Mechanism of Action
The mechanism of action of 2-methoxy-4-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Analysis
The following table compares 2-methoxy-4-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol with key structural analogs identified in the evidence:
Key Differences and Implications
These features contrast with the non-polar alkenyl (e.g., 2-propenyl, vinyl) or alkyl (methyl) groups in analogs, which primarily influence lipophilicity and volatility.
Bulkier substituents may also reduce volatility, making it less suitable for applications like fragrances but more viable in solid-phase drug formulations.
Synthetic Accessibility Introducing the pyrazole-aminomethyl group likely requires multi-step synthesis, including coupling reactions (e.g., reductive amination) and heterocycle formation. In contrast, analogs with alkenyl or alkyl groups can be synthesized via simpler routes such as Friedel-Crafts alkylation or electrophilic substitution.
Reactivity and Stability The pyrazole ring’s aromaticity may enhance stability under acidic or oxidative conditions compared to alkenyl-substituted phenols, which are prone to polymerization (e.g., vinylphenol) or isomerization (e.g., propenylphenol).
Biological Activity
2-Methoxy-4-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol, a compound with the CAS number 1856054-45-9, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on antibacterial, anti-inflammatory, and anxiolytic effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 2-methoxy-4-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol is C14H20ClN3O2, with a molecular weight of 297.78 g/mol. The compound features a methoxy group and a pyrazole moiety, which are often associated with various biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound. It exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown minimum inhibitory concentrations (MICs) that suggest strong bactericidal effects.
| Bacterial Strain | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
| Escherichia coli | 62.5 - 125 | Disruption of cell wall synthesis |
The compound's mechanism involves inhibiting protein synthesis pathways and disrupting nucleic acid production, making it a candidate for further development in antibiotic therapies .
Anti-inflammatory Activity
The anti-inflammatory properties of 2-methoxy-4-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol have also been investigated. It demonstrates significant inhibition of nitric oxide (NO) production in LPS-induced RAW 264.7 macrophages, an important indicator of its anti-inflammatory potential.
| Concentration (μM) | NO Inhibition (%) |
|---|---|
| 1 | 17.35 |
| 5 | 35.36 |
| 10 | 52.93 |
The compound was found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory responses .
Anxiolytic Activity
In addition to its antibacterial and anti-inflammatory effects, this compound has shown promise in the field of neuropharmacology. Preliminary studies suggest that it may exhibit anxiolytic-like effects without impairing cognitive functions. Behavioral tests such as the elevated plus maze and light-dark box tests indicated an increase in exploratory behavior, suggesting reduced anxiety levels .
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives, including our compound of interest. These derivatives were tested for their biological activities, revealing that modifications to the pyrazole ring significantly influenced their pharmacological profiles .
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 2-methoxy-4-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol, and what are the critical reaction conditions?
The compound is typically synthesized via condensation reactions involving pyrazole derivatives and phenolic precursors. A modified Baker-Venkataram rearrangement or refluxing with phenyl hydrazine in ethanol/acetic acid mixtures (e.g., 7:3 v/v) under controlled temperatures (65–80°C) is often used . Critical conditions include stoichiometric control of reactants, inert atmospheres to prevent oxidation, and purification via silica gel chromatography followed by recrystallization (e.g., using ethanol) to achieve >95% purity .
Q. Which spectroscopic techniques are essential for structural confirmation, and what key spectral signatures should researchers prioritize?
- NMR Spectroscopy : H and C NMR are critical for identifying the methoxy group (~δ 3.8 ppm), phenolic OH (δ 5.5–6.0 ppm), and pyrazole ring protons (δ 7.2–8.1 ppm) .
- IR Spectroscopy : Look for O–H stretching (~3400 cm), C=N/C–O bonds (1590–1720 cm), and aromatic C–H vibrations .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
Q. How can researchers assess purity and identify potential impurities in the compound?
Reverse-phase HPLC with UV detection (λ = 254–280 nm) is recommended, using a C18 column and acetonitrile/water gradients (e.g., 60:40 to 90:10). Impurities are quantified against certified reference standards, with thresholds set at <0.1% for pharmaceutical-grade research .
Q. What are the stability considerations for this compound under different storage conditions?
Limited data suggest stability in anhydrous, dark environments at 4°C. Degradation under UV light or humid conditions may occur, necessitating inert gas (N) storage in amber vials. Thermal stability should be monitored via thermogravimetric analysis (TGA) .
Advanced Research Questions
Q. How can discrepancies between experimental and computational structural data (e.g., bond lengths, angles) be resolved?
Refinement using SHELXL with high-resolution X-ray diffraction data is critical. Discrepancies in bond lengths (e.g., C–N vs. C–O) may arise from electron density artifacts; iterative refinement cycles and Hirshfeld surface analysis can resolve these . Compare results with density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to validate torsional angles and dihedral mismatches .
Q. What strategies optimize crystallinity for single-crystal X-ray diffraction studies?
- Solvent Selection : Use low-polarity solvents (e.g., ethanol or ethyl acetate) for slow evaporation.
- Temperature Control : Crystallize at 4°C to reduce nucleation rates.
- Additives : Introduce trace co-solvents (e.g., DMSO) to modulate crystal packing . Refinement with SHELXL includes hydrogen atom placement via difference Fourier synthesis and riding models for displacement parameters .
Q. How do intermolecular interactions (e.g., hydrogen bonding) influence crystal packing and physicochemical properties?
In the title compound, O–H···N hydrogen bonds (2.6–2.8 Å) between phenolic hydroxyl and pyrazole nitrogen stabilize the lattice. These interactions correlate with melting point elevation (e.g., 449 K) and reduced solubility in nonpolar solvents .
Q. What computational approaches are effective for predicting the compound’s reactivity or pharmacophore features?
Molecular docking (AutoDock Vina) and pharmacophore modeling (Discovery Studio) using pyrazole bioactivity data (e.g., anti-inflammatory targets like COX-2) can predict binding affinities. QSAR models incorporating Hammett constants for substituent effects are recommended .
Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be experimentally validated?
Mechanistic studies using isotopic labeling (e.g., N in hydrazine) or in-situ FTIR to track intermediate formation (e.g., enol-keto tautomers) are effective. Kinetic profiling under varying temperatures/pH further elucidates rate-determining steps .
Q. What advanced techniques address low yields in multi-step syntheses of pyrazole derivatives?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 7 hours to 30 minutes) and improves yields by 20–30% .
- Flow Chemistry : Enhances reproducibility in scale-up by maintaining precise stoichiometric ratios .
Data Contradiction Analysis
- Example : Discrepancies in reported melting points may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify enantiotropic transitions and powder XRD to confirm crystallographic phase purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
